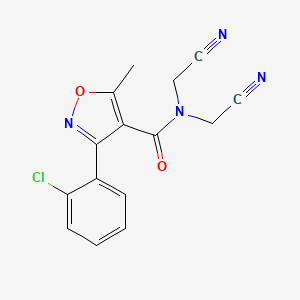![molecular formula C15H14N4O5 B11691010 4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL is an organic compound known for its distinctive structure and properties. It is a derivative of hydrazine and phenol, featuring a dinitrophenyl group. This compound is notable for its applications in various fields, including analytical chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones and phenolic derivatives.
Applications De Recherche Scientifique
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Investigated for its potential as an antifungal and antimicrobial agent.
Material Science: Utilized in the synthesis of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be exploited in various analytical and catalytic applications. Additionally, its ability to undergo redox reactions makes it useful in biological systems for modulating oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar analytical purposes.
4-Nitrophenylhydrazine: Another hydrazine derivative with comparable reactivity.
Uniqueness
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a phenolic group with a dinitrophenylhydrazine moiety allows for versatile applications in both chemical and biological contexts .
Propriétés
Formule moléculaire |
C15H14N4O5 |
|---|---|
Poids moléculaire |
330.30 g/mol |
Nom IUPAC |
4-[(E)-N-(2,4-dinitroanilino)-C-ethylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H14N4O5/c1-2-13(10-3-6-12(20)7-4-10)16-17-14-8-5-11(18(21)22)9-15(14)19(23)24/h3-9,17,20H,2H2,1H3/b16-13+ |
Clé InChI |
RVEHKPJNMYYCIS-DTQAZKPQSA-N |
SMILES isomérique |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)O |
SMILES canonique |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)O |
Solubilité |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)
![4-Nitro-2-[(E)-[1,2,4]triazol-4-yliminomethyl]-phenol](/img/structure/B11690948.png)


![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)
![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)
